molecular formula C6H15BrN2 B11901133 2-Methyl-1,4-diazepane hydrobromide CAS No. 194032-50-3

2-Methyl-1,4-diazepane hydrobromide

Cat. No.: B11901133
CAS No.: 194032-50-3
M. Wt: 195.10 g/mol
InChI Key: HQVCOCIUHKFIFY-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula C6H14N2·HBr It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-diazepane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methyl-1,4-diazepane hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diazepane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the methyl group.

    Homopiperazine (Hexahydro-1,4-diazepine): A similar seven-membered ring compound with different substituents.

    Piperazine: A six-membered ring compound with two nitrogen atoms.

Uniqueness

2-Methyl-1,4-diazepane hydrobromide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Properties

CAS No.

194032-50-3

Molecular Formula

C6H15BrN2

Molecular Weight

195.10 g/mol

IUPAC Name

2-methyl-1,4-diazepane;hydrobromide

InChI

InChI=1S/C6H14N2.BrH/c1-6-5-7-3-2-4-8-6;/h6-8H,2-5H2,1H3;1H

InChI Key

HQVCOCIUHKFIFY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCN1.Br

Origin of Product

United States

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